molecular formula C8H17Cl2N3 B2960433 (3-Methyl-1-propyl-1H-pyrazol-4-yl)methanamine dihydrochloride CAS No. 2225136-26-3

(3-Methyl-1-propyl-1H-pyrazol-4-yl)methanamine dihydrochloride

Cat. No.: B2960433
CAS No.: 2225136-26-3
M. Wt: 226.15
InChI Key: ORVZAIGAVGBDAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Methyl-1-propyl-1H-pyrazol-4-yl)methanamine dihydrochloride: is a chemical compound with the molecular formula C8H15N3

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 3-methyl-1-propyl-1H-pyrazol-4-ylmethanamine with hydrochloric acid to form the dihydrochloride salt. The reaction typically involves heating the starting material in the presence of concentrated hydrochloric acid under reflux conditions.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves the use of reactors and controlled environments to maintain consistent quality and efficiency.

Chemical Reactions Analysis

(3-Methyl-1-propyl-1H-pyrazol-4-yl)methanamine dihydrochloride: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Substitution reactions can occur at different positions on the pyrazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation: Formation of pyrazolone derivatives.

  • Reduction: Formation of amines and other reduced derivatives.

  • Substitution: Formation of substituted pyrazoles and related compounds.

Scientific Research Applications

(3-Methyl-1-propyl-1H-pyrazol-4-yl)methanamine dihydrochloride: has several scientific research applications, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases, such as inflammation and cancer.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

(3-Methyl-1-propyl-1H-pyrazol-4-yl)methanamine dihydrochloride: is compared with other similar compounds, such as 1-methyl-1H-pyrazole-4-yl methanamine and 3-(4-methyl-1H-pyrazol-1-yl)-1-propanamine . These compounds share structural similarities but differ in their substituents and functional groups, leading to variations in their chemical properties and applications.

Comparison with Similar Compounds

  • 1-methyl-1H-pyrazole-4-yl methanamine

  • 3-(4-methyl-1H-pyrazol-1-yl)-1-propanamine

  • 3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine

  • 1-(3-methyl-1H-pyrazol-5-yl)methanamine hydrochloride

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

(3-methyl-1-propylpyrazol-4-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3.2ClH/c1-3-4-11-6-8(5-9)7(2)10-11;;/h6H,3-5,9H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORVZAIGAVGBDAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)C)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.